![molecular formula C7H13N5O B2430908 [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol CAS No. 2095410-70-9](/img/structure/B2430908.png)

[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

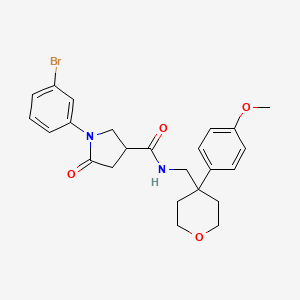

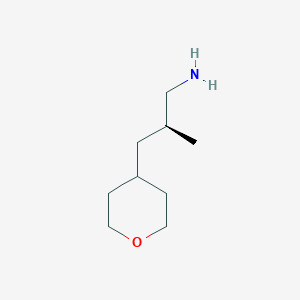

“[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol” is a chemical compound with the CAS Number: 2095410-70-9. It has a molecular weight of 183.21 and its IUPAC name is (4-(dimethylamino)-6-hydrazineylpyrimidin-2-yl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N5O/c1-12(2)7-3-5(11-8)9-6(4-13)10-7/h3,13H,4,8H2,1-2H3, (H,9,10,11) . This indicates that the compound has a pyrimidine ring with a dimethylamino group and a hydrazineyl group attached .Scientific Research Applications

Proton Sponge Dynamics and Interconversion

- Pozharskii et al. (2010) explored bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol, exhibiting dynamic behavior with intramolecular O-H...N hydrogen bonding and a fast interconversion of hydrogen chelates. This study highlights the complex behavior of similar compounds in different states (Pozharskii et al., 2010).

Nonlinear Optical Properties

- Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including compounds similar to [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol, demonstrating significant second-order nonlinear optical (NLO) properties and potential in optical applications (Li et al., 2012).

Novel Ligational Mode of Pyrimidine Compounds

- Rodríguez et al. (2003) discussed the unique ligational properties of related pyrimidine compounds, demonstrating complex interactions and potential for innovative applications in inorganic chemistry (Rodríguez et al., 2003).

Excited State Dynamics in Photochemistry

- Rhinehart et al. (2012) investigated 4-(Dimethylamino)benzonitrile, closely related to the compound , providing insights into the charge-transfer dynamics in excited states, crucial for understanding photochemical processes (Rhinehart et al., 2012).

Catalytic Applications

- Barton Cole et al. (2015) explored substituted pyridiniums for their catalytic ability in carbon dioxide reduction, highlighting the potential for similar compounds in catalytic applications, particularly in environmental chemistry (Barton Cole et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide production

Mode of Action

It’s worth noting that related compounds, such as 2-amino-4,6-dichloropyrimidines, have been found to inhibit immune-activated nitric oxide production This suggests that [4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol might interact with its targets to modulate immune responses

Biochemical Pathways

Related compounds have been found to influence nitric oxide production , suggesting that this compound may also impact similar biochemical pathways

Result of Action

Related compounds have been found to inhibit immune-activated nitric oxide production , suggesting that this compound may have similar effects

Action Environment

It’s known that factors such as solvent polarity can have profound effects on the emission spectral properties of fluorophores

properties

IUPAC Name |

[4-(dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-12(2)7-3-5(11-8)9-6(4-13)10-7/h3,13H,4,8H2,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYGGDOPGXUXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)NN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430830.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)

![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)

![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)